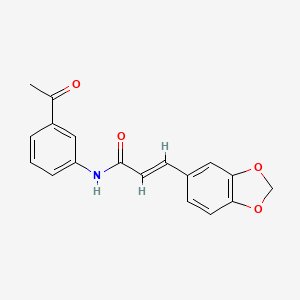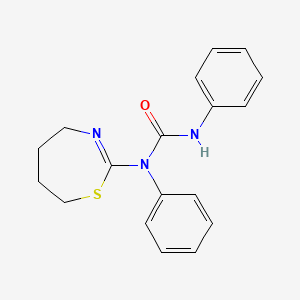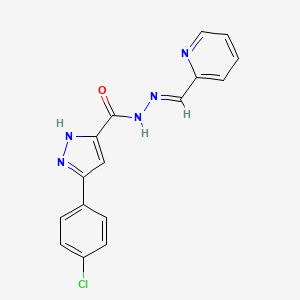![molecular formula C15H13ClF2N2O B5544746 2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)
2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as CFTR(inh)-172, which is a selective and potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is an important protein that regulates the transport of chloride ions across the cell membrane. Mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Aplicaciones Científicas De Investigación
Substituent Effects on Photoinduced Charge Transfer
Substituent-dependent Photoinduced Intramolecular Charge Transfer : The study by Yang et al. (2004) explores the photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, indicating that the presence of different substituents in the N-aryl group significantly affects the compound's photochemical properties. This research highlights how varying the electronic nature of substituents can influence the formation of twisted intramolecular charge transfer (TICT) states, suggesting potential applications in designing materials for optoelectronic devices. (Yang et al., 2004).
Reductive Chemistry of Novel Cytotoxins
Reductive Chemistry of Novel Hypoxia-Selective Cytotoxins : The work by Palmer et al. (1995) discusses the selective toxicity for hypoxic cells of a bioreductive drug, shedding light on the reductive chemistry involved in the drug's action. Such studies are crucial for developing targeted cancer therapies, indicating that modifications to the chemical structure can enhance the cytotoxicity of compounds against cancer cells. (Palmer et al., 1995).
Nonlinear Optical Properties
Synthesis and Nonlinear Optical Absorption : Rahulan et al. (2014) synthesized a novel chalcone derivative compound and investigated its nonlinear optical properties. The study demonstrates that the compound exhibits a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its potential application in optical devices like limiters. (Rahulan et al., 2014).
Intramolecular Oxidative Coupling
Iodobenzene-Mediated Intramolecular Oxidative Coupling : Yu et al. (2011) reported on the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, facilitating the synthesis of spirooxindoles. This method represents an efficient approach to constructing complex and biologically significant structures, indicating the relevance of such chemical transformations in medicinal chemistry and drug design. (Yu et al., 2011).
Propiedades
IUPAC Name |
2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O/c1-20(2)10-5-3-4-9(6-10)19-15(21)11-7-13(17)14(18)8-12(11)16/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYZQUHHXRJGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)


![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)
![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)
![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)
![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)
![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)


![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)
![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)